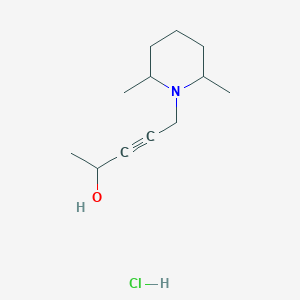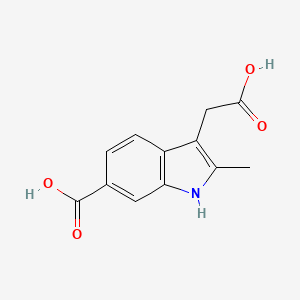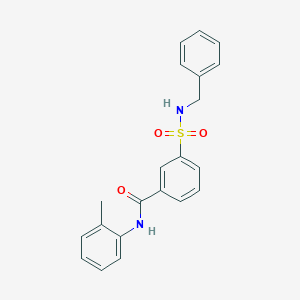![molecular formula C21H25N3OS B5080952 1-[3-(4-Methylphenyl)-1-adamantyl]-3-(1,3-thiazol-2-yl)urea](/img/structure/B5080952.png)
1-[3-(4-Methylphenyl)-1-adamantyl]-3-(1,3-thiazol-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(4-Methylphenyl)-1-adamantyl]-3-(1,3-thiazol-2-yl)urea is a complex organic compound that features a unique combination of adamantyl, methylphenyl, and thiazolyl groups
Métodos De Preparación
The synthesis of 1-[3-(4-Methylphenyl)-1-adamantyl]-3-(1,3-thiazol-2-yl)urea typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the adamantyl and thiazolyl intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include thionyl chloride, amines, and isocyanates. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and reaction time.
Análisis De Reacciones Químicas
1-[3-(4-Methylphenyl)-1-adamantyl]-3-(1,3-thiazol-2-yl)urea undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, leading to the formation of substituted derivatives. Common reagents and conditions for these reactions include solvents like dichloromethane, catalysts like palladium, and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-[3-(4-Methylphenyl)-1-adamantyl]-3-(1,3-thiazol-2-yl)urea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It may be explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism of action of 1-[3-(4-Methylphenyl)-1-adamantyl]-3-(1,3-thiazol-2-yl)urea involves its interaction with specific molecular targets and pathways. The thiazole ring can participate in various biochemical interactions, potentially affecting enzyme activity or receptor binding. The adamantyl group may contribute to the compound’s stability and ability to penetrate biological membranes. Overall, the compound’s effects are mediated through its unique structural features and their interactions with biological molecules.
Comparación Con Compuestos Similares
1-[3-(4-Methylphenyl)-1-adamantyl]-3-(1,3-thiazol-2-yl)urea can be compared with other similar compounds, such as:
1-(1-Adamantyl)-3-(3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)-2-propen-1-one: This compound features a pyrazole ring instead of a thiazole ring, leading to different chemical and biological properties.
N-[4-(1-Adamantyl)-1,3-thiazol-2-yl]propanamide: This compound has a similar thiazole ring but differs in the substituents attached to the ring, affecting its reactivity and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
1-[3-(4-methylphenyl)-1-adamantyl]-3-(1,3-thiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3OS/c1-14-2-4-17(5-3-14)20-9-15-8-16(10-20)12-21(11-15,13-20)24-18(25)23-19-22-6-7-26-19/h2-7,15-16H,8-13H2,1H3,(H2,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRTGTHXJEXMIIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)NC(=O)NC5=NC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-allyl-N-[4-(1-azepanylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5080871.png)
![[(3R,4R)-4-[4-(2-fluorophenyl)piperazin-1-yl]-3-hydroxypiperidin-1-yl]-(5-methyl-1H-indazol-3-yl)methanone](/img/structure/B5080873.png)
![N~2~-benzyl-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)glycinamide](/img/structure/B5080878.png)


![N-[4-(TRIFLUOROMETHOXY)PHENYL]-2-{5-[3-(TRIFLUOROMETHYL)PHENYL]-2H-1,2,3,4-TETRAZOL-2-YL}ACETAMIDE](/img/structure/B5080912.png)
![1-[3-(2,4,6-trichlorophenoxy)propyl]piperidine](/img/structure/B5080918.png)


![3,5-dichloro-N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxybenzamide](/img/structure/B5080949.png)
![1-(2-methylphenyl)-4-[1-(3-thienylcarbonyl)-3-piperidinyl]piperazine](/img/structure/B5080953.png)
![N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B5080961.png)
![(2E)-2-[[2-methoxy-4-[[3-methoxy-4-[[(E)-(2-oxocyclohexylidene)methyl]amino]phenyl]methyl]anilino]methylidene]cyclohexan-1-one](/img/structure/B5080962.png)

